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Introduction
Nephrin is a crucial transmembrane protein located in the slit diaphragm, a specialized cell-cell

junction connecting the foot processes of podocytes in the kidney's glomerulus.[1][2][3] As a

central component of the glomerular filtration barrier, nephrin plays a vital role in preventing

proteinuria and maintaining kidney function.[1][4] Its dysfunction or downregulation is

associated with various glomerular diseases, making its visualization and analysis within kidney

tissue a key aspect of nephrology research.[4][5] Immunohistochemistry (IHC) on frozen kidney

sections (cryosections) is a powerful technique for localizing nephrin expression while

preserving its antigenicity. This document provides a detailed protocol for performing

immunofluorescence staining of nephrin on kidney cryosections.
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Caption: Workflow for nephrin immunofluorescence on kidney cryosections.
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Key Experimental Reagents and Conditions
This table summarizes typical concentrations and incubation times. Optimization may be

required depending on the specific antibodies and tissue conditions used.

Step Reagent
Typical
Concentration /
Dilution

Incubation Time &
Temperature

Fixation
4% Paraformaldehyde

(PFA) in PBS
4%

5-10 minutes at Room

Temperature

Ice-cold Acetone 100%
10-20 minutes at

-20°C[6]

Antigen Retrieval

(Optional)
1% SDS in PBS 1%

5 minutes at Room

Temperature[7]

Blocking
Normal Serum (from

secondary host)
1-10% in PBS

30-60 minutes at

Room Temperature[8]

[9]

Bovine Serum

Albumin (BSA)
1% in PBS

30-60 minutes at

Room Temperature[9]

Permeabilization Triton™ X-100
0.2-0.3% in Blocking

Buffer[8][10]

During blocking and

antibody steps

Primary Antibody Goat anti-Nephrin 1:50 - 1:500 Overnight at 2-8°C[9]

Secondary Antibody

Fluorophore-

conjugated Donkey

anti-Goat

1:200 - 1:2000
1-2 hours at Room

Temperature[9]

Counterstain
DAPI in Mounting

Medium
0.1 mg/ml

5-10 minutes or

included in

mountant[11]
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This protocol is intended for immunofluorescent detection of nephrin in frozen kidney tissue

sections.

I. Tissue Preparation and Sectioning
Immediately snap-freeze fresh kidney tissue in isopentane cooled with dry ice or liquid

nitrogen.[6][8] Store frozen tissue blocks at -80°C until sectioning.[6]

Embed the frozen tissue completely in Optimal Cutting Temperature (OCT) compound.[8]

Allow the embedded tissue block to equilibrate to the cryostat temperature (typically -15°C to

-23°C).[8]

Cut sections at a thickness of 5-10 µm and mount them onto gelatin-coated or positively

charged histological slides.[8]

Air dry the sections for 30-60 minutes at room temperature to ensure adhesion.[8] Slides can

be used immediately or stored at -80°C for several months.[6][8]

II. Fixation
Note: The choice of fixative is critical. Aldehyde-based fixatives like paraformaldehyde (PFA)

preserve morphology well but may mask epitopes, potentially requiring an antigen retrieval

step. Acetone fixation is generally less harsh and often does not require antigen retrieval.[6]

If slides were stored at -80°C, bring them to room temperature for 10-20 minutes.[8]

Fix the sections by immersing them in ice-cold acetone for 10-20 minutes at -20°C or in 4%

PFA for 5-10 minutes at room temperature.[6][12]

Wash the slides three times for 5 minutes each in Phosphate-Buffered Saline (PBS).[12]

III. Antigen Retrieval (Optional)
This step is not always necessary for cryosections but may enhance the signal if PFA fixation

was used.[6] Heat-induced methods can be harsh and may damage frozen sections.[13]
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For a mild retrieval, incubate sections in 1% Sodium Dodecyl Sulfate (SDS) in PBS for 5

minutes at room temperature.[7]

Wash thoroughly three times for 5 minutes each in PBS to remove all residual SDS, which

can denature antibodies.[7]

IV. Blocking and Permeabilization
Carefully draw a hydrophobic barrier around the tissue section using a barrier pen.[8][12]

Prepare a blocking buffer. A common buffer consists of 1-10% normal serum from the

species of the secondary antibody (e.g., normal donkey serum for a donkey anti-goat

secondary) and 1% BSA in PBS.[8][9] Add 0.3% Triton™ X-100 for permeabilization.[8]

Apply the blocking buffer to the sections and incubate for 30-60 minutes in a humidified

chamber at room temperature. This step blocks non-specific antibody binding sites.[14]

V. Primary Antibody Incubation
Dilute the primary anti-nephrin antibody in the incubation buffer (e.g., 1% BSA, 0.3%

Triton™ X-100 in PBS).[8] The optimal dilution should be determined empirically, but a

starting range of 1:50 to 1:500 is common.[9]

Drain the blocking buffer from the slides and apply the diluted primary antibody.

Incubate overnight at 2-8°C in a humidified chamber.[8][9]

VI. Secondary Antibody Incubation
Wash the slides three times for 5-10 minutes each in PBS.

Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor® 488 donkey anti-

goat IgG) in the incubation buffer. The dilution typically ranges from 1:200 to 1:2000.[9]

Protect the antibody from light.

Apply the diluted secondary antibody to the sections and incubate for 1-2 hours at room

temperature in a humidified chamber, protected from light.[9]
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VII. Counterstaining and Mounting
Wash the slides three times for 10 minutes each in PBS, protected from light.

Apply a drop of mounting medium containing an anti-fade reagent and a nuclear counterstain

like DAPI.

Carefully place a coverslip over the tissue, avoiding air bubbles.

Seal the edges of the coverslip with nail polish if desired. Store slides flat at 4°C, protected

from light, until imaging.

VIII. Imaging
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters

for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor® 488) and DAPI.

Nephrin should appear as a linear or granular pattern outlining the glomerular capillary

loops, consistent with its localization in podocyte foot processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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